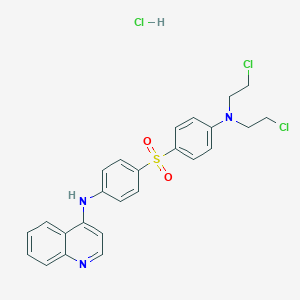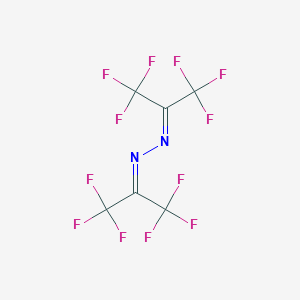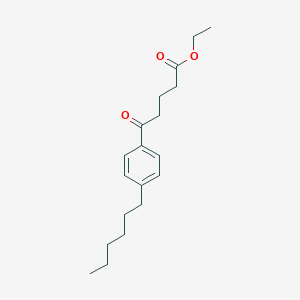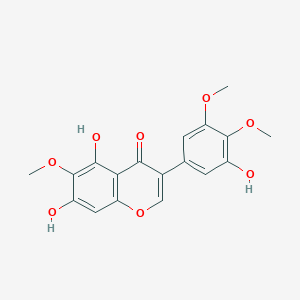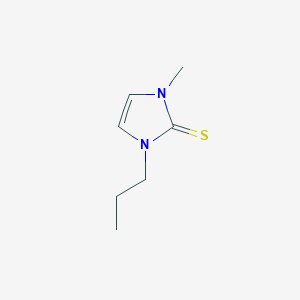
1-Methyl-3-propylimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylimidazole-2-thione is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is commonly referred to as MPI, and it is a member of the imidazole family of compounds. The unique chemical structure of MPI makes it an interesting compound for scientific research, and it has been the subject of numerous studies in recent years.
Mechanism of Action
The mechanism of action of MPI is not fully understood, but it is believed to be related to its sulfur-containing structure. MPI has been found to form complexes with metal ions, which may be responsible for its catalytic activity.
Biochemical and Physiological Effects:
MPI has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been found to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPI in lab experiments is its low toxicity and high stability. However, one of the limitations of using MPI is its relatively high cost compared to other compounds that can be used for similar purposes.
Future Directions
There are many potential future directions for research on MPI. One area of research that is currently being explored is the development of new applications for MPI in the field of catalysis. Another area of research is the study of the potential health benefits of MPI, including its anti-inflammatory and antioxidant properties. Additionally, there is potential for the development of new synthetic routes for MPI, as well as the synthesis of new derivatives of MPI with improved properties for specific applications.
Synthesis Methods
MPI can be synthesized by a variety of methods, including the reaction of 1-methylimidazole and propyl isothiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. Other methods of synthesis include the reaction of 1-methylimidazole and carbon disulfide, followed by the addition of propylamine.
Scientific Research Applications
MPI has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is the use of MPI as a corrosion inhibitor in the oil and gas industry. MPI has been found to be an effective inhibitor of corrosion in pipelines and other equipment used in the oil and gas industry.
Another area of research where MPI has shown promise is in the field of catalysis. MPI has been found to be an effective catalyst for a variety of reactions, including the synthesis of organic compounds and the oxidation of alcohols.
properties
CAS RN |
135011-47-1 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-methyl-3-propylimidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-3-4-9-6-5-8(2)7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZOCYDPURIYTNMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=CN(C1=S)C |
Canonical SMILES |
CCCN1C=CN(C1=S)C |
Other CAS RN |
135011-47-1 |
synonyms |
1-Me-PTI 1-methyl-3-propylimidazole-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
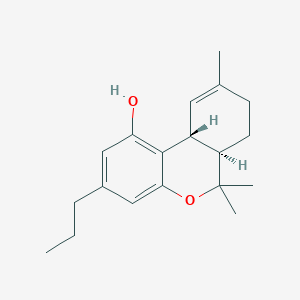
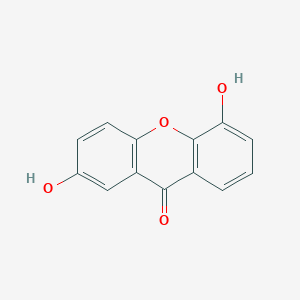
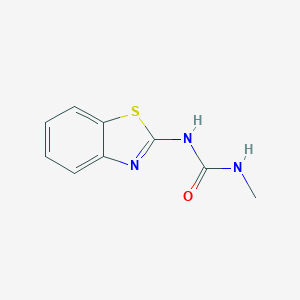
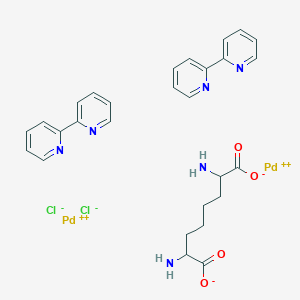
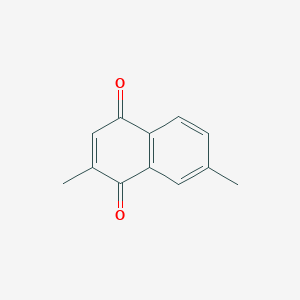
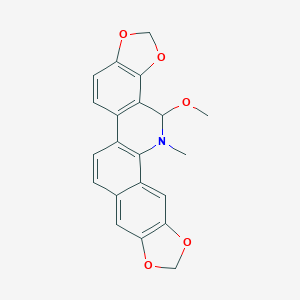
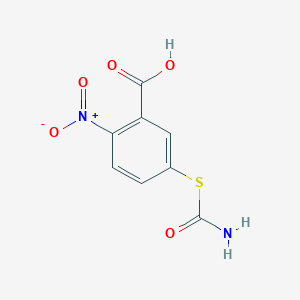
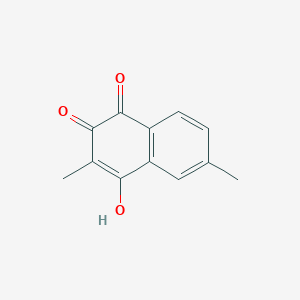
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
